

# Expression of Recombinant Pokeweed Antiviral Protein in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and purification of recombinant **Pokeweed Antiviral Protein** (PAP) in Escherichia coli. PAP, a ribosome-inactivating protein (RIP) from Phytolacca americana, exhibits potent antiviral activity by catalytically removing a specific adenine residue from the large ribosomal RNA, thereby inhibiting protein synthesis.[1][2][3][4] The ability to produce biologically active recombinant PAP in E. coli is crucial for its therapeutic development against various viral diseases, including HIV, and for its potential use in creating immunoconjugates for cancer therapy.[5][6]

### **Data Presentation**

Table 1: Comparison of Recombinant PAP Expression Strategies in E. coli



| Expression<br>Strategy      | Vector System                                                      | Yield of<br>Purified<br>Protein                | Key Findings                                                                                                                                               | Reference |
|-----------------------------|--------------------------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Intracellular<br>Expression | Vector for intracellular expression with an N-terminal methionine. | 1.74 mg/L                                      | The expressed protein exhibited RNA N-glycosidase activity and inhibited protein synthesis.                                                                | [7]       |
| Secretion                   | Vector utilizing<br>an ompA signal<br>peptide for<br>secretion.    | 5.55 mg/L                                      | Secreted PAP also demonstrated RNA N- glycosidase activity and protein synthesis inhibition.                                                               | [7]       |
| Inclusion Bodies            | High-level expression vector leading to inclusion body formation.  | 10 - 12 mg/L                                   | Refolded protein from inclusion bodies was biologically active and comparable to native PAP. This method overcomes the toxicity of soluble PAP to E. coli. | [5]       |
| Low-Level<br>Expression     | Inducible (lac)<br>promoter.                                       | 0.13% - 0.16% of<br>total bacterial<br>protein | Even low levels<br>of expression<br>significantly<br>slowed bacterial<br>growth,<br>indicating PAP's                                                       | [1][8]    |



toxicity to prokaryotic cells.

**Table 2: Biological Activity of Recombinant PAP** 

Isoforms Expressed in E. coli

| PAP Isoform                     | Assay System                                           | IC50 Value | Comparison                                      | Reference |
|---------------------------------|--------------------------------------------------------|------------|-------------------------------------------------|-----------|
| Recombinant<br>PAP-S            | Rabbit<br>reticulocyte<br>lysate translation<br>system | 0.07 nM    | More active than native PAP from spring leaves. | [9]       |
| Native PAP (from spring leaves) | Rabbit<br>reticulocyte<br>lysate translation<br>system | 0.29 nM    | Less active than recombinant PAP-S.             | [9]       |

# Experimental Protocols Cloning of PAP cDNA into an E. coli Expression Vector

This protocol describes the general steps for cloning the PAP gene into a suitable E. coli expression vector. The choice of vector will depend on the desired expression strategy (intracellular, secretion, or inclusion bodies).

#### Materials:

- PAP cDNA
- E. coli expression vector (e.g., pET series for inclusion body expression)
- Restriction enzymes
- T4 DNA Ligase
- Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)



- LB agar plates and broth with appropriate antibiotic
- Standard molecular biology reagents and equipment

#### Protocol:

- PCR Amplification of PAP cDNA: Amplify the coding sequence of the mature PAP protein using PCR. Design primers to introduce desired restriction sites at the 5' and 3' ends for cloning into the expression vector. The primers should also remove the native N-terminal signal peptide and C-terminal propeptide sequences to produce the mature protein.
- Vector and Insert Digestion: Digest both the expression vector and the purified PCR product with the selected restriction enzymes.
- Ligation: Ligate the digested PAP insert into the linearized expression vector using T4 DNA Ligase.
- Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
- Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection. Screen individual colonies for the presence of the correct insert by colony PCR or restriction digestion of plasmid DNA minipreps.
- Sequence Verification: Sequence the plasmid DNA from a positive clone to confirm the correct orientation and sequence of the PAP insert.

# Expression of Recombinant PAP as Inclusion Bodies in E. coli

This protocol is based on a successful strategy for high-level expression of biologically active PAP.[5]

#### Materials:

- E. coli BL21(DE3) cells transformed with the PAP expression vector
- LB broth with appropriate antibiotic



- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 1 mM PMSF)
- Solubilization buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 100 mM DTT)
- Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA, oxidized and reduced glutathione)
- Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl)
- · Centrifuge and sonicator

#### Protocol:

- Inoculation and Growth: Inoculate a starter culture of the transformed E. coli BL21(DE3) cells
  in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The next
  day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until
  the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
   Continue to grow the culture for 3-4 hours at 37°C.
- Cell Harvest: Harvest the cells by centrifugation.
- Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
- Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the
  inclusion body pellet several times with lysis buffer containing a mild detergent (e.g., 1%
  Triton X-100) to remove contaminating proteins.
- Solubilization: Solubilize the washed inclusion bodies in solubilization buffer.
- Refolding: Refold the solubilized protein by rapid dilution into a large volume of refolding buffer. Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.



 Dialysis and Concentration: Dialyze the refolded protein against dialysis buffer to remove urea and other small molecules. Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

#### **Purification of Recombinant PAP**

This protocol describes a general method for purifying the refolded recombinant PAP.

#### Materials:

- · Refolded and dialyzed recombinant PAP
- Size-exclusion chromatography (SEC) column
- SEC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
- SDS-PAGE reagents and equipment

#### Protocol:

- Size-Exclusion Chromatography: Load the concentrated, refolded PAP onto a size-exclusion chromatography column pre-equilibrated with SEC buffer.
- Fraction Collection: Collect fractions as the protein elutes from the column.
- Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure recombinant PAP.
- Pooling and Concentration: Pool the pure fractions and concentrate the protein as needed.

# In Vitro Protein Synthesis Inhibition Assay

This assay is used to determine the biological activity of the purified recombinant PAP.

#### Materials:

- Purified recombinant PAP
- Rabbit reticulocyte lysate in vitro translation system



- Luciferase mRNA (or other suitable reporter mRNA)
- 35S-methionine
- Standard protein synthesis assay reagents

#### Protocol:

- Assay Setup: Set up in vitro translation reactions containing rabbit reticulocyte lysate, reporter mRNA, amino acids (including <sup>35</sup>S-methionine), and varying concentrations of purified recombinant PAP.
- Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
- Analysis: Analyze the amount of newly synthesized protein by measuring the incorporation of 35S-methionine, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by SDS-PAGE and autoradiography.
- IC50 Determination: Calculate the IC50 value, which is the concentration of PAP that causes a 50% inhibition of protein synthesis.

# **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Methodological & Application





- 1. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-terminal deletion mutant of pokeweed antiviral protein inhibits viral infection but does not depurinate host ribosomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pokeweed Antiviral Protein: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-level expression and purification of biologically active recombinant pokeweed antiviral protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pokeweed antiviral protein alters splicing of HIV-1 RNAs, resulting in reduced virus production PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of a pokeweed antiviral protein in Escherichia coli and its characterization -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cDNA cloning and expression of pokeweed antiviral protein from seeds in Escherichia coli and its inhibition of protein synthesis in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Expression of Recombinant Pokeweed Antiviral Protein in E. coli: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177708#expression-of-recombinant-pokeweed-antiviral-protein-in-e-coli]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com